molecular formula C22H40Si5 B11941961 Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- CAS No. 10536-53-5

Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl-

Cat. No.: B11941961
CAS No.: 10536-53-5
M. Wt: 445.0 g/mol
InChI Key: VFOIUXHYVDHQBP-UHFFFAOYSA-N
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Description

Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is a silicon-based compound with the molecular formula C22H40Si5. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes ten methyl groups and two phenyl groups attached to a pentasilane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. A common synthetic route includes the following steps:

    Preparation of Chlorosilanes: Chlorosilanes are prepared by the chlorination of silanes.

    Formation of Organolithium or Grignard Reagents: These reagents are prepared by reacting alkyl or aryl halides with lithium or magnesium in anhydrous conditions.

    Reaction with Chlorosilanes: The organolithium or Grignard reagents are then reacted with chlorosilanes to form the desired pentasilane compound.

Industrial Production Methods

Industrial production of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. Reactions are typically carried out under controlled temperature and pressure conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of catalysts and are carried out in inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the functional groups introduced.

Scientific Research Applications

Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- involves its interaction with molecular targets through its silicon backbone. The compound can form stable bonds with various functional groups, allowing it to participate in a wide range of chemical reactions. The pathways involved include:

    Formation of Siloxane Bonds: Through oxidation reactions.

    Substitution Reactions:

Comparison with Similar Compounds

Similar Compounds

    Hexamethyldisilane: A simpler silane with two silicon atoms and six methyl groups.

    Octamethyltrisilane: Contains three silicon atoms and eight methyl groups.

    Decamethyltetrasilane: Comprises four silicon atoms and ten methyl groups.

Uniqueness

Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is unique due to its pentasilane backbone with extensive methyl and phenyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

10536-53-5

Molecular Formula

C22H40Si5

Molecular Weight

445.0 g/mol

IUPAC Name

bis[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C22H40Si5/c1-23(2,21-17-13-11-14-18-21)25(5,6)27(9,10)26(7,8)24(3,4)22-19-15-12-16-20-22/h11-20H,1-10H3

InChI Key

VFOIUXHYVDHQBP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2

Origin of Product

United States

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